Seladelpar sodium salt

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

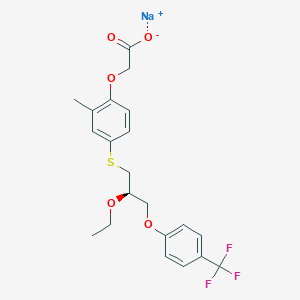

sodium;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3O5S.Na/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);/q;+1/p-1/t17-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAXFCPCOXDEHC-UNTBIKODSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Seladelpar Sodium Salt: A Deep Dive into its Hepatocellular Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Seladelpar (B1681609) is an orally available, potent, and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[1] Approved for the treatment of Primary Biliary Cholangitis (PBC), its therapeutic efficacy is rooted in a multifaceted mechanism of action within hepatocytes.[2][3] This document provides a comprehensive technical overview of seladelpar's core mechanisms, focusing on its role in regulating bile acid synthesis, lipid metabolism, and inflammatory pathways at the cellular and molecular level. It synthesizes preclinical and clinical data to elucidate the signaling cascades initiated by PPARδ activation in the liver, offering a detailed guide for researchers and professionals in the field.

Core Mechanism of Action: PPARδ Activation in Hepatocytes

The primary mechanism of seladelpar is the activation of PPARδ, a ligand-activated transcription factor ubiquitously expressed in the body, including high expression levels in hepatocytes. PPARs form heterodimers with the retinoid X receptor (RXR), and upon ligand binding, this complex modulates the expression of target genes by binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs).

Seladelpar's selectivity for PPARδ allows it to orchestrate a specific gene regulatory network that governs critical metabolic and inflammatory pathways in the liver.[3][4] This activation leads to significant improvements in cholestasis and liver biochemistry.[1]

Key Signaling Pathways and Hepatocellular Effects

Regulation of Bile Acid Synthesis

A pivotal discovery in understanding seladelpar's action is its ability to suppress bile acid synthesis. This is not mediated through the farnesoid X receptor (FXR), the primary nuclear receptor for bile acids, but via a distinct signaling cascade.[5][6]

-

Induction of FGF21: Seladelpar treatment upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21) from hepatocytes.[4][5][6]

-

Activation of JNK Pathway: Secreted FGF21, a peptide hormone, then acts in an autocrine or paracrine manner to activate the c-Jun N-terminal kinase (JNK) signaling pathway within the hepatocyte.[4][5][6]

-

Repression of CYP7A1: The activated JNK pathway culminates in the transcriptional repression of CYP7A1 (Cholesterol 7 alpha-hydroxylase).[4][5][6] CYP7A1 encodes the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into bile acids.[1][4]

-

Reduced Bile Acid Pool: By downregulating CYP7A1, seladelpar effectively reduces the overall production of bile acids, alleviating the cholestatic injury characteristic of PBC.[1][5] This mechanism is supported by observed decreases in plasma 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for CYP7A1 activity.[5][6]

Effects on Lipid Metabolism and Energy Homeostasis

As a PPARδ agonist, seladelpar plays a significant role in reorganizing hepatic lipid metabolism. It promotes the oxidation of fatty acids in both mitochondria and peroxisomes.[7][8] This is achieved by upregulating genes involved in lipid transport and catabolism. One such direct target gene is PDK4 (Pyruvate Dehydrogenase Kinase 4), which is strongly induced by seladelpar in hepatocytes.[9] The induction of PDK4 suggests a metabolic shift away from glucose utilization towards fatty acid oxidation as a primary energy source.[9] This contributes to reducing hepatic steatosis and lipotoxicity.[7][10]

Anti-inflammatory and Anti-fibrotic Effects

Seladelpar exerts anti-inflammatory and anti-fibrotic effects on multiple liver cell types, including hepatocytes, Kupffer cells, and hepatic stellate cells.[1][10][11] In hepatocytes, the reduction of toxic bile acid accumulation inherently decreases hepatocellular injury and inflammation.[10] Furthermore, PPARδ activation has been shown to reduce the number of pro-inflammatory macrophages and shift them toward an anti-inflammatory, tissue-repair phenotype.[12] This modulation of hepatic inflammation is crucial for preventing the progression of fibrosis.[8][10]

Quantitative Data from Preclinical and Clinical Studies

The hepatocellular mechanisms of seladelpar translate into measurable improvements in liver biochemistry and patient outcomes.

Table 1: Effects of Seladelpar on Gene Expression in Hepatocytes

| Gene | Organism/Cell Type | Treatment | Fold Change/Effect | Reference |

| CYP7A1 | Primary Human Hepatocytes | Seladelpar (10 µM, 48h) | Significant reduction | [5][9] |

| CYP7A1 | Wild Type Mice | Seladelpar (10 mg/kg, 6h) | Significant repression | [5][6] |

| FGF21 | Primary Human Hepatocytes | Seladelpar (10 µM, 48h) | Significant increase | [9] |

| FGF21 | Wild Type Mice | Seladelpar (10 mg/kg, 6h) | Significant upregulation | [5] |

| PDK4 | Primary Human Hepatocytes | Seladelpar (10 µM, 48h) | Significant increase | [9] |

| PDK4 | Wild Type Mice | Seladelpar (10 mg/kg, 6h) | Significant induction | [5] |

Table 2: Key Efficacy Endpoints from Phase 3 Clinical Trials in PBC

| Endpoint | Trial (Duration) | Seladelpar 10 mg | Placebo | Key Finding | Reference |

| Composite Biochemical Response | RESPONSE (12 Months) | 61.7% | 20.0% | Statistically significant improvement | [13] |

| Composite Biochemical Response | ENHANCE (3 Months) | 78.2% | 12.5% | Statistically significant improvement | [14] |

| Alkaline Phosphatase (ALP) Normalization | RESPONSE (12 Months) | 25.0% | 0% | Statistically significant improvement | [2][3][4] |

| Mean ALP Reduction from Baseline | ENHANCE (3 Months) | -44% | -2% | Statistically significant reduction | [1] |

| Mean Alanine Aminotransferase (ALT) Reduction | ENHANCE (3 Months) | -16.7% | -4% | Statistically significant reduction | [14] |

| Pruritus Reduction (NRS ≥4 at baseline) | RESPONSE (6 Months) | -3.2 points | -1.7 points | Statistically significant improvement | [13] |

*Composite biochemical response defined as ALP <1.67 x ULN, ≥15% ALP decrease, and total bilirubin (B190676) ≤ ULN.[14]

Experimental Protocols and Methodologies

The following section details the methodologies used in key studies to elucidate seladelpar's mechanism of action.

In Vivo Mouse Studies

-

Objective: To determine the effect of seladelpar on bile acid synthesis and gene expression in vivo.[5]

-

Animal Model: Male Wild Type C57BL/6 mice.[5]

-

Treatment Protocol: Mice were administered a single dose of seladelpar (10 mg/kg body weight) or a vehicle (PBS) via oral gavage.[5]

-

Sample Collection: Animals were euthanized 6 hours post-gavage. Blood was collected for serum analysis, and liver and ileum tissues were harvested and snap-frozen for gene expression analysis.[5]

-

Analysis:

-

Serum Analysis: Plasma levels of 7α-hydroxy-4-cholesten-3-one (C4) were measured as a surrogate marker for CYP7A1 activity.[5][6]

-

Gene Expression: RNA was isolated from liver tissue, and quantitative real-time PCR (qRT-PCR) was performed to measure the relative expression of target genes, including Cyp7a1, Fgf21, and Pdk4.[5]

-

In Vitro Primary Hepatocyte Studies

-

Objective: To confirm the direct effects of seladelpar on gene expression in isolated liver cells, independent of systemic factors.[5][9]

-

Cell Model: Primary hepatocytes isolated from mice or humans.[5][9] Mouse hepatocytes are typically isolated using a two-stage collagenase perfusion technique.[15]

-

Treatment Protocol: Cultured primary hepatocytes were treated with seladelpar at a specified concentration (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 48 hours).[9]

-

Analysis:

-

RNA Isolation: After incubation, cells were lysed, and total RNA was purified.[15]

-

Gene Expression Analysis: qRT-PCR was performed to quantify the expression levels of target genes such as CYP7A1, FGF21, and PDK4.[9]

-

Pathway Inhibition: To confirm the role of specific pathways, experiments can be co-incubated with inhibitors (e.g., a JNK inhibitor) to observe if the effect of seladelpar on a target gene (like CYP7A1) is blocked.[5][6]

-

Conclusion

The mechanism of action of seladelpar in hepatocytes is a well-defined, multi-pronged process centered on the selective activation of PPARδ. Its ability to repress the rate-limiting enzyme of bile acid synthesis, CYP7A1, via a novel FGF21-JNK signaling pathway is a key differentiator from other liver-directed therapies.[5][6] This, combined with its beneficial effects on lipid metabolism and its anti-inflammatory properties, provides a strong molecular basis for the significant improvements in liver biochemistry and symptoms observed in patients with Primary Biliary Cholangitis.[10][14] This guide provides a foundational understanding for further research and development in the field of metabolic and cholestatic liver diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Seladelpar - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. gilead.com [gilead.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Seladelpar combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Seladelpar combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of Seladelpar in primary biliary cholangitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 14. Seladelpar efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a phase 3, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of PPAR-delta Activation by Seladelpar Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (B1681609) sodium salt, a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ), is a significant therapeutic agent, particularly in the context of liver diseases such as Primary Biliary Cholangitis (PBC).[1] This technical guide provides an in-depth overview of the core mechanism of PPAR-δ activation by Seladelpar, supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of key pathways and workflows.

Core Mechanism of Action

Seladelpar is a small molecule that acts as a selective agonist for PPAR-δ, a nuclear receptor that plays a crucial role in regulating various metabolic and inflammatory pathways.[1][2] The therapeutic effects of Seladelpar in PBC are believed to be mediated through its ability to inhibit bile acid synthesis.[3]

Upon activation by Seladelpar, PPAR-δ has been shown to upregulate the expression of Fibroblast Growth Factor 21 (FGF21).[2][4] FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2][5] This cascade of events leads to the downregulation of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2][5] By reducing the expression of CYP7A1, Seladelpar effectively decreases the overall production of bile acids.[2][4]

Signaling Pathway of Seladelpar-mediated PPAR-delta Activation

References

- 1. Seladelpar Could ‘Raise the Bar’ in Primary Biliary Cholangitis Treatment | MDedge [mdedge.com]

- 2. gilead.com [gilead.com]

- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 4. Evaluating the safety and efficacy of seladelpar for adults with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Seladelpar Sodium Salt: A Deep Dive into the Regulation of Bile Acid Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Seladelpar (B1681609), a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPAR-δ), is an emerging therapeutic agent for primary biliary cholangitis (PBC).[1][2][3] PBC is a chronic autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, the accumulation of toxic bile acids, inflammation, and fibrosis.[4][5] Seladelpar's mechanism of action involves the intricate regulation of bile acid homeostasis, offering a novel approach to managing this complex disease.[6] This technical guide provides a detailed overview of seladelpar's core mechanism, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Core Mechanism of Action: The PPAR-δ, FGF21, and JNK Signaling Axis

Seladelpar exerts its therapeutic effects by modulating the synthesis of bile acids in the liver.[7] Unlike other pathways that regulate bile acid production, seladelpar's action is primarily mediated through a distinct signaling cascade that is independent of the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis.[1][8][9]

The established mechanism proceeds as follows:

-

PPAR-δ Activation: Seladelpar selectively binds to and activates PPAR-δ, a nuclear receptor highly expressed in various tissues, including hepatocytes.[10][11]

-

FGF21 Induction: This activation leads to a significant upregulation in the expression and secretion of Fibroblast Growth Factor 21 (FGF21) from hepatocytes.[1][8][10][12]

-

JNK Pathway Activation: Circulating FGF21 then acts on hepatocytes to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[1][8][10][12]

-

CYP7A1 Repression: The activation of the JNK pathway ultimately results in the transcriptional repression of the CYP7A1 gene.[8][10][12] This gene encodes cholesterol 7-alpha-hydroxylase, the rate-limiting enzyme that catalyzes the first and most crucial step in the classical pathway of bile acid synthesis from cholesterol.[2][13]

-

Reduced Bile Acid Synthesis: By downregulating CYP7A1, seladelpar effectively reduces the overall production of bile acids, thereby alleviating the bile acid overload and cholestasis characteristic of PBC.[8][12][13] This is clinically evidenced by a decrease in the plasma levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for CYP7A1 activity and bile acid synthesis.[8][12]

This FGF21-dependent mechanism has been demonstrated in both mouse and primary human hepatocytes.[8][12]

Quantitative Data from Clinical and Preclinical Studies

Seladelpar has demonstrated significant improvements in biochemical markers of cholestasis and liver injury in patients with PBC. The data below is a summary from key clinical trials, including the Phase 3 RESPONSE and ENHANCE studies, and the long-term ASSURE study.

Table 1: Effect of Seladelpar (10 mg) on Key Biochemical Markers in PBC Patients

| Parameter | Baseline (Mean) | Change/Result at 12 Months | Placebo Comparison | Citation(s) |

| Primary Composite Endpoint | N/A | 61.7% of patients met endpoint | 20.0% of patients | [4][5] |

| Alkaline Phosphatase (ALP) | ~320 U/L | -42.4% mean reduction | -4.3% reduction | [4] |

| ALP Normalization | 0% | 25.0% of patients | 0% of patients | [4][5] |

| Alanine Aminotransferase (ALT) | Varies | Significant reduction (~17-25%) | Minimal change (~4%) | [3][4][14] |

| Total Bilirubin (B190676) | Varies | Maintained at ≤1.0 x ULN | Maintained at ≤1.0 x ULN | [5] |

| Gamma-Glutamyl Transferase (GGT) | Varies | Significant reduction (~36%) | N/A | [4][15] |

| Total Bile Acids | Elevated | Significant decrease | N/A | [5][8] |

| C4 (Bile Acid Synthesis Marker) | Elevated | Significant decrease | N/A | [5][8][14] |

Primary Composite Endpoint: ALP <1.67 x Upper Limit of Normal (ULN), ≥15% decrease in ALP from baseline, and total bilirubin ≤1.0 x ULN.

Table 2: Effect of Seladelpar on Pruritus in PBC Patients with Moderate-to-Severe Itch

| Parameter | Baseline | Change at 6 Months | Placebo Comparison | Citation(s) |

| Pruritus NRS Score | ≥ 4 | -3.1 point reduction | -1.6 point reduction | [10][14] |

NRS: Numerical Rating Scale for Itch (0-10 scale).

Detailed Experimental Protocols

The following sections describe the methodologies used in preclinical studies to elucidate seladelpar's mechanism of action.

This protocol is used to quantify changes in the mRNA levels of target genes like CYP7A1 and FGF21 following treatment with seladelpar.

-

Cell Culture: Primary human or mouse hepatocytes are isolated and cultured in appropriate media (e.g., Williams' Medium E). Cells are treated with seladelpar (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).[16] To confirm pathway dependency, experiments may include co-treatment with a JNK inhibitor (e.g., SP600125) or an FXR antagonist.[8][9]

-

RNA Extraction: Total RNA is extracted from the cultured hepatocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. The reaction mixture includes cDNA, gene-specific primers for target genes (CYP7A1, FGF21, etc.) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix. Relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method.

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise measurement of bile acids and the synthesis marker C4 in samples like serum or plasma.[17][18][19]

-

Sample Preparation:

-

Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the serum or plasma sample to precipitate proteins.[20]

-

Internal Standards: A mixture of deuterated bile acid internal standards is added to the sample to correct for extraction loss and matrix effects.

-

Extraction: The sample is vortexed and centrifuged. The supernatant, containing the bile acids, is collected and dried under nitrogen.[20]

-

Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., 50% methanol) for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases like water with formic acid and acetonitrile/methanol.[18][21]

-

Mass Spectrometry Detection: The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.[20]

-

Quantification: Individual bile acids and C4 are quantified using a Multiple Reaction Monitoring (MRM) method, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.[22] A calibration curve is generated using standards of known concentrations to determine the absolute concentration in the samples.

-

For measuring total bile acid concentration without profiling individual species, a simpler colorimetric enzymatic assay can be used.[17][23]

-

Principle: The assay utilizes the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). In the presence of NAD+, 3α-HSD oxidizes the 3α-hydroxyl group common to all major bile acids, producing NADH.[18] The NADH then reduces a chromophore, leading to a color change that can be measured spectrophotometrically (e.g., at 405 nm).[23]

-

Procedure:

-

Serum samples, standards, and controls are pipetted into a 96-well plate.

-

The enzyme/cofactor mixture is added to each well.

-

The plate is incubated, and the absorbance is read using a microplate reader.

-

The concentration of total bile acids in the samples is determined by comparing their absorbance to the standard curve.[23]

-

Conclusion

Seladelpar sodium salt represents a significant advancement in the treatment of primary biliary cholangitis. Its unique mechanism of action, centered on the PPAR-δ-mediated induction of FGF21 and subsequent JNK-dependent repression of CYP7A1, directly addresses the overproduction of bile acids, a central pathological feature of PBC.[8][12] This approach, distinct from the FXR pathway, effectively reduces markers of cholestasis and liver injury and provides symptomatic relief from pruritus.[4][14] The robust quantitative data from clinical trials and the detailed understanding of its molecular pathway underscore its potential as a transformative therapy for patients with PBC.[24]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Seladelpar: a comprehensive review of its clinical efficacy and safety in the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of Seladelpar in primary biliary cholangitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. communityliveralliance.org [communityliveralliance.org]

- 6. The selective PPAR-delta agonist seladelpar reduces ethanol-induced liver disease by restoring gut barrier function and bile acid homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action | LIVDELZI® (seladelpar) [livdelzihcp.com]

- 8. Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. content.equisolve.net [content.equisolve.net]

- 12. Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Seladelpar efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a phase 3, randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gilead.com [gilead.com]

- 16. researchgate.net [researchgate.net]

- 17. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 19. Bile Acid Analogs with Anti-Germination Activities for Prophylaxis of Clostridioides difficile Infection Alter Bile Acid Homeostasis in the Enterohepatic Cycle [mdpi.com]

- 20. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bile Acid Assay Kit. Colorimetric. Quantification. (ab239702) | Abcam [abcam.com]

- 24. Gilead Highlights New Two-Year Data for Seladelpar Before FDA Decision [synapse.patsnap.com]

An In-depth Technical Guide to Seladelpar Sodium Salt: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar (B1681609) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways.[1] Developed for the treatment of primary biliary cholangitis (PBC), Seladelpar has demonstrated significant efficacy in clinical trials, leading to its approval for medical use.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical data of Seladelpar, with a focus on its sodium salt form. Detailed experimental protocols and visual representations of key biological and experimental processes are included to support further research and development.

Chemical Structure and Physicochemical Properties

Seladelpar is a single R-configuration enantiomer.[2] While the approved formulation, Livdelzi®, contains Seladelpar as a lysine (B10760008) dihydrate salt, the sodium salt has been utilized in preclinical and research settings.[2][3] The core active moiety is Seladelpar free acid.

Chemical Identity

A summary of the chemical identifiers for Seladelpar and its salt forms is presented in Table 1.

Table 1: Chemical Identifiers of Seladelpar and its Salts

| Identifier | Seladelpar (Free Acid) | Seladelpar Sodium Salt | Seladelpar Lysine Dihydrate |

| IUPAC Name | 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid | Sodium 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate | (2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid;dihydrate |

| SMILES | CCO--INVALID-LINK--C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | CCO--INVALID-LINK--C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+] | CCO--INVALID-LINK--C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)C--INVALID-LINK--O)N.O.O |

| CAS Number | 851528-79-5[1] | 3026272-24-8[3] | 928821-40-3 |

| Molecular Formula | C21H23F3O5S[1] | C21H22F3NaO5S | C27H41F3N2O9S |

| Molar Mass | 444.47 g/mol [1] | 466.44 g/mol | 626.68 g/mol [2] |

Physicochemical Properties

Mechanism of Action

Seladelpar is a selective agonist for the PPARδ receptor.[1] Its therapeutic effects in PBC are believed to be mediated through the modulation of bile acid synthesis and inflammatory pathways.

PPARδ Signaling Pathway

The activation of PPARδ by Seladelpar initiates a signaling cascade that leads to the downregulation of bile acid synthesis. A key step in this pathway is the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This mechanism is independent of the farnesoid X receptor (FXR) pathway, another important regulator of bile acid homeostasis.

Caption: Seladelpar's PPARδ signaling pathway in hepatocytes.

Potency and Selectivity

Seladelpar is a highly potent and selective PPARδ agonist. The sodium salt has a reported EC50 of 2 nM for PPARδ activation.[3] It exhibits over 750-fold and 2500-fold selectivity for PPARδ compared to PPARα and PPARγ, respectively.[3]

Table 2: In Vitro Potency and Selectivity of Seladelpar

| Parameter | Value |

| PPARδ EC50 | 2 nM[3] |

| Selectivity vs. PPARα | >750-fold[3] |

| Selectivity vs. PPARγ | >2500-fold[3] |

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Seladelpar is orally active.[3] Following oral administration, the median time to peak plasma concentration (Tmax) is approximately 1.5 hours in patients with PBC.

-

Distribution: Seladelpar has an apparent volume of distribution of approximately 133.2 L at steady state.[2] It is highly bound to plasma proteins (>99%).[2]

-

Metabolism: Seladelpar is primarily metabolized by CYP2C9, and to a lesser extent by CYP2C8 and CYP3A4.[2] The major metabolites are seladelpar sulfoxide (B87167) (M1), desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3).[2]

-

Excretion: The metabolites of Seladelpar are primarily excreted in the urine. Following a single oral dose of radiolabeled seladelpar, approximately 73.4% of the dose was recovered in urine and 19.5% in feces. The mean elimination half-life is about 6 hours in healthy subjects and ranges from 3.8 to 6.7 hours in patients with PBC.[2]

Table 3: Pharmacokinetic Parameters of Seladelpar in PBC Patients

| Parameter | Value | Reference |

| Tmax | ~1.5 hours | |

| Apparent Volume of Distribution (steady state) | ~133.2 L | [2] |

| Plasma Protein Binding | >99% | [2] |

| Elimination Half-life | 3.8 - 6.7 hours | [2] |

| Apparent Oral Clearance | 12 L/h | |

| Primary Metabolizing Enzymes | CYP2C9, CYP2C8, CYP3A4 | [2] |

| Primary Route of Excretion | Urine (as metabolites) |

Clinical Efficacy and Safety

The efficacy and safety of Seladelpar for the treatment of PBC have been evaluated in several clinical trials, most notably the Phase 3 RESPONSE study.[4]

Phase 3 RESPONSE Study

The RESPONSE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of a 10 mg daily dose of Seladelpar in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[4]

Table 4: Key Efficacy Endpoints from the Phase 3 RESPONSE Study

| Endpoint | Seladelpar (10 mg) | Placebo | p-value | Reference |

| Biochemical Response at 12 Months | 61.7% | 20.0% | <0.001 | [4] |

| Alkaline Phosphatase (ALP) Normalization at 12 Months | 25.0% | 0% | <0.001 | [4] |

| Change in Pruritus NRS Score at 6 Months | -3.2 | -1.7 | 0.005 | [4] |

| Composite endpoint of ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin (B190676) ≤ ULN.[4] |

Safety Profile

In the RESPONSE trial, the incidence of adverse events was similar between the Seladelpar and placebo groups.[4] The most common adverse events were headache, abdominal pain, abdominal distension, and nausea.[5]

Experimental Protocols

PPARδ Activation Assay (Representative Protocol)

This protocol describes a cell-based reporter gene assay to determine the potency of a test compound, such as Seladelpar, in activating the PPARδ receptor.

Caption: Workflow for a PPARδ activation reporter assay.

Methodology:

-

Cell Culture and Transfection:

-

Maintain a suitable mammalian cell line, such as HEK293T, in appropriate growth medium.

-

Co-transfect the cells with a mammalian expression vector encoding the full-length human PPARδ and a reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene. A co-transfection with a vector expressing Renilla luciferase can be used for normalization.

-

-

Compound Treatment:

-

Plate the transfected cells into a 96-well plate.

-

Prepare serial dilutions of this compound and a known PPARδ agonist (positive control) in the appropriate cell culture medium.

-

Add the compound dilutions to the cells and incubate.

-

-

Incubation:

-

Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Quantification of Seladelpar in Biological Samples (Representative LC-MS/MS Protocol)

This protocol outlines a general method for the quantification of Seladelpar in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for LC-MS/MS quantification of Seladelpar.

Methodology:

-

Sample Preparation:

-

To a known volume of plasma, add an internal standard (e.g., a stable isotope-labeled version of Seladelpar).

-

Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for Seladelpar and its internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the chromatographic peaks corresponding to Seladelpar and the internal standard.

-

Calculate the peak area ratio of Seladelpar to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Seladelpar in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a potent and selective PPARδ agonist with a well-defined mechanism of action that leads to the beneficial regulation of bile acid synthesis. Its pharmacokinetic profile supports once-daily oral dosing, and it has demonstrated significant clinical efficacy and a favorable safety profile in patients with primary biliary cholangitis. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties of this promising therapeutic agent. As research continues, Seladelpar holds the potential to become a cornerstone therapy for PBC and possibly other metabolic and inflammatory diseases.

References

The Discovery and Development of Seladelpar (MBX-8025): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar (formerly MBX-8025) is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ). This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of Seladelpar, culminating in its recent accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of Primary Biliary Cholangitis (PBC).[1] This document details the experimental protocols employed in key studies, presents quantitative clinical data in structured tables for comparative analysis, and visualizes critical pathways and workflows using Graphviz diagrams.

Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts. This leads to cholestasis, inflammation, and fibrosis, which can ultimately progress to cirrhosis and liver failure. While ursodeoxycholic acid (UDCA) is the established first-line treatment, a significant portion of patients exhibit an inadequate biochemical response or are intolerant to UDCA, highlighting a critical unmet medical need for novel therapies.

Seladelpar has emerged as a promising therapeutic agent for PBC. It is a first-in-class oral, selective PPAR-δ agonist that has demonstrated significant improvements in biochemical markers of cholestasis and inflammation, as well as a reduction in pruritus, a common and debilitating symptom of PBC.

Discovery and Synthesis

Discovery

Seladelpar was identified as a potent and selective PPAR-δ agonist with the potential to modulate metabolic and inflammatory pathways relevant to liver diseases. Its development was driven by the understanding that PPAR-δ activation plays a crucial role in regulating genes involved in bile acid synthesis, lipid metabolism, and inflammation.

Chemical Synthesis

The synthesis of Seladelpar involves a multi-step process. A representative synthetic scheme is outlined below, based on publicly available information.

Experimental Protocol: Synthesis of Seladelpar [2]

-

Step 1: Synthesis of Intermediate 1.

-

Reagents and Conditions: Cesium carbonate (Cs2CO3), dioxane, 100°C.

-

Procedure: A solution of the starting phenol (B47542) derivative is reacted with a suitable halo-compound in the presence of cesium carbonate in dioxane at 100°C to yield the ether intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

-

-

Step 2: Deprotection.

-

Reagents and Conditions: Tetrabutylammonium fluoride (B91410) (TBAF) (catalytic amount), tetrahydrofuran (B95107) (THF).

-

Procedure: The silyl-protected intermediate from the previous step is dissolved in THF, and a catalytic amount of TBAF is added. The reaction is stirred at room temperature until deprotection is complete, as indicated by TLC. The solvent is evaporated, and the residue is purified to yield the deprotected intermediate.

-

-

Step 3: Alkylation.

-

Reagents and Conditions: Sodium hydride (NaH), an appropriate alkyl iodide (RI), in THF or dimethylformamide (DMF).

-

Procedure: The deprotected intermediate is dissolved in anhydrous THF or DMF and cooled in an ice bath. Sodium hydride is added portion-wise, and the mixture is stirred for a short period. The alkyl iodide is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified.

-

-

Step 4: Saponification.

-

Reagents and Conditions: Lithium hydroxide (B78521) (LiOH), water, THF.

-

Procedure: The ester intermediate is dissolved in a mixture of THF and water. An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature until the saponification is complete. The reaction mixture is then acidified, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the final product, Seladelpar.

-

Mechanism of Action

Seladelpar is a selective agonist for the PPAR-δ nuclear receptor. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in various metabolic processes.

PPAR-δ Signaling Pathway

Upon binding to Seladelpar, PPAR-δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

A key mechanism of action of Seladelpar in the context of PBC involves the regulation of bile acid synthesis. Activation of PPAR-δ by Seladelpar in hepatocytes leads to the induction of Fibroblast Growth Factor 21 (FGF21).[3][4] FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[3][4] This results in a reduction of the total bile acid pool, thereby alleviating cholestasis and subsequent liver injury.

Beyond its effects on bile acid synthesis, PPAR-δ activation by Seladelpar also exerts anti-inflammatory effects, in part by promoting the polarization of macrophages towards the anti-inflammatory M2 phenotype.

Preclinical Development

The efficacy and safety of Seladelpar were evaluated in various preclinical animal models of cholestatic liver disease. These studies provided the foundational evidence for its progression into clinical trials.

Animal Models of Cholestasis

4.1.1. α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model

This model is widely used to study acute cholestatic liver injury. ANIT administration in mice induces damage to cholangiocytes, leading to impaired bile flow, inflammation, and necrosis.[5]

Experimental Protocol: ANIT-Induced Cholestasis in Mice [5][6]

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Acclimation: Animals are housed in a controlled environment for at least one week with ad libitum access to food and water.

-

Induction of Cholestasis: Mice are fasted overnight and then administered a single oral gavage of ANIT (typically 50-100 mg/kg) dissolved in corn oil. Control animals receive vehicle (corn oil) only.

-

Treatment: Seladelpar or vehicle is administered orally, typically starting on the day of or prior to ANIT administration and continuing for a specified duration.

-

Endpoint Analysis: At the end of the study period (e.g., 48 hours after ANIT), blood and liver tissues are collected. Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) are measured. Liver tissue is processed for histopathological analysis (H&E staining) to assess necrosis, inflammation, and bile duct proliferation.

4.1.2. Bile Duct Ligation (BDL) Model

The BDL model is a well-established surgical model that induces obstructive cholestasis and subsequent liver fibrosis, mimicking aspects of human cholestatic diseases.[7][8]

Experimental Protocol: Bile Duct Ligation in Mice [8][9]

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Surgical Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the common bile duct. The bile duct is then double-ligated with surgical sutures. Sham-operated control animals undergo the same surgical procedure without ligation of the bile duct.

-

Treatment: Oral administration of Seladelpar or vehicle is initiated post-surgery and continued for the duration of the study (e.g., 14-28 days).

-

Endpoint Analysis: Serum is collected to measure markers of liver injury and cholestasis. Liver tissue is harvested for histopathological analysis of fibrosis (e.g., Sirius Red staining) and immunohistochemistry for markers of fibrogenesis (e.g., α-smooth muscle actin).

4.1.3. Mdr2 (Abcb4) Knockout (Mdr2-/-) Mouse Model

Mdr2-/- mice lack the canalicular phospholipid transporter, leading to the secretion of toxic bile and the spontaneous development of sclerosing cholangitis with progressive liver fibrosis, closely resembling human Primary Sclerosing Cholangitis (PSC) and sharing features with PBC.[10][11]

Experimental Protocol: Mdr2-/- Mouse Model [12][13]

-

Animals: Male Mdr2-/- mice and wild-type littermates on an FVB/NJ background.

-

Treatment: Seladelpar or vehicle is administered orally to Mdr2-/- mice, typically starting at an early age (e.g., 4-8 weeks) and continuing for several weeks.

-

Endpoint Analysis: Serum and liver tissues are collected at the end of the treatment period. Biochemical markers of liver injury and cholestasis are assessed. Histological analysis of liver sections is performed to evaluate the extent of portal inflammation, ductular reaction, and fibrosis.

Clinical Development

The clinical development program for Seladelpar in PBC has included Phase 2 and pivotal Phase 3 studies designed to evaluate its efficacy and safety.

Key Clinical Trials

5.1.1. Phase 2 Proof-of-Concept Study

This double-blind, randomized, placebo-controlled study evaluated the anti-cholestatic effects and safety of Seladelpar in patients with PBC who had an inadequate response to UDCA.

5.1.2. Phase 3 RESPONSE (NCT04620733) and ASSURE (NCT03301506) Trials

The RESPONSE trial was a pivotal, global, double-blind, placebo-controlled Phase 3 study. The ASSURE trial is an open-label, long-term extension study to evaluate the long-term safety and efficacy of Seladelpar.

Experimental Protocol: Phase 3 RESPONSE Trial

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.

-

Patient Population: Adults with PBC who had an inadequate response to or were intolerant to UDCA. Key inclusion criteria included an alkaline phosphatase (ALP) level ≥ 1.67 times the upper limit of normal (ULN).

-

Intervention: Patients were randomized in a 2:1 ratio to receive oral Seladelpar 10 mg once daily or placebo for 12 months.

-

Primary Endpoint: The primary efficacy endpoint was the composite biochemical response at 12 months, defined as:

-

ALP < 1.67 x ULN

-

A decrease in ALP of ≥ 15% from baseline

-

Total bilirubin ≤ ULN

-

-

Key Secondary Endpoints:

-

Normalization of ALP at 12 months.

-

Change from baseline in pruritus score at 6 months, as measured by a numerical rating scale (NRS).

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, and vital signs throughout the study.

Clinical Efficacy

The clinical trials have consistently demonstrated the efficacy of Seladelpar in improving key biochemical markers of PBC and alleviating pruritus.

Table 1: Efficacy of Seladelpar in Patients with Primary Biliary Cholangitis

| Efficacy Outcome | Phase 2 Study (12 weeks) | ENHANCE (Phase 3, 3 months) | RESPONSE (Phase 3, 12 months) | ASSURE (Open-label, 12 months) |

| Composite Biochemical Response | N/A | Seladelpar 10 mg: 78.2%Placebo: 12.5% | Seladelpar 10 mg: 61.7%Placebo: 20.0% | Seladelpar 10 mg: 70% |

| ALP Normalization | Seladelpar 200 mg: All patients who completed 12 weeks | Seladelpar 10 mg: 27.3%Placebo: 0% | Seladelpar 10 mg: 25.0%Placebo: 0% | Seladelpar 10 mg: 37% |

| Mean Change in ALP from Baseline | Seladelpar 50 mg: -53%Seladelpar 200 mg: -63%Placebo: -2% | N/A | Seladelpar 10 mg: -42.4%Placebo: -4.3% | Seladelpar 10 mg: -44% |

| Pruritus Reduction (NRS) | Improvement observed | Significant improvement vs. placebo | Significant improvement vs. placebo | Rapid and durable reduction in patients with moderate to severe pruritus |

Clinical Safety

Seladelpar has been generally well-tolerated in clinical trials. The most common adverse events reported were headache, abdominal pain, nausea, and dizziness.[1] Importantly, unlike some other second-line treatments for PBC, Seladelpar has not been associated with an increase in pruritus.

Conclusion

The discovery and development of Seladelpar represent a significant advancement in the therapeutic landscape for Primary Biliary Cholangitis. Its novel mechanism of action as a selective PPAR-δ agonist provides a targeted approach to address the underlying pathophysiology of the disease by reducing the bile acid burden and mitigating inflammation. The robust data from a comprehensive preclinical and clinical development program have demonstrated its efficacy in improving biochemical markers of cholestasis and liver injury, as well as providing relief from the debilitating symptom of pruritus. With its recent accelerated FDA approval, Seladelpar offers a much-needed new treatment option for patients with PBC who have an inadequate response to or are intolerant of current first-line therapy. Ongoing long-term studies will further elucidate its impact on clinical outcomes and solidify its role in the management of this chronic liver disease.

References

- 1. gilead.com [gilead.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Seladelpar | C21H23F3O5S | CID 11236126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. ANIT-Induced Cholestatic Liver Injury & Jaundice Model in Mice | Preclinical Hepatology Research [en.htscience.com]

- 7. BDL model (Bile duct ligation) | SMC Laboratories Inc. [smccro-lab.com]

- 8. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new Mdr2(-/-) mouse model of sclerosing cholangitis with rapid fibrosis progression, early-onset portal hypertension, and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Knockout of the Tachykinin Receptor 1 in the Mdr2−/− (Abcb4−/−) Mouse Model of Primary Sclerosing Cholangitis Reduces Biliary Damage and Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Administration of Human MSC-Derived Extracellular Vesicles for the Treatment of Primary Sclerosing Cholangitis: Preclinical Data in MDR2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Seladelpar Sodium Salt Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (also known as MBX-8025) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] As a member of the nuclear receptor superfamily, PPARδ plays a crucial role in the regulation of metabolic processes, inflammation, and cellular differentiation. The selective activation of PPARδ by Seladelpar offers a targeted therapeutic approach for various metabolic and liver diseases, including Primary Biliary Cholangitis (PBC).[2][4] This technical guide provides an in-depth overview of the in vitro characterization of Seladelpar sodium salt's selectivity for PPARδ over its other isoforms, PPARα and PPARγ. The following sections detail the quantitative selectivity profile, the experimental methodologies used for its determination, and the key signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Selectivity Profile of Seladelpar

The selectivity of Seladelpar has been rigorously evaluated through various in vitro assays. The data presented below, derived from transactivation and coactivator recruitment assays, quantitatively demonstrates Seladelpar's high potency and efficacy for PPARδ in comparison to PPARα and PPARγ.

Table 1: Potency (EC₅₀) of Seladelpar for PPAR Isoforms

| Assay Type | PPARδ | PPARα | PPARγ |

| Transactivation Assay | 20.2 nM[1] | 1.64 µM[1] | 3.53 µM[1] |

| Coactivator Recruitment Assay (PGC1α) | 30.7 nM[1] | >10 µM[1] | >10 µM[1] |

| Coactivator Recruitment Assay (SRC1) | 111 nM[1] | >10 µM[1] | No Recruitment[1] |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Efficacy (% of Maximal Response) of Seladelpar for PPAR Isoforms

| Assay Type | PPARδ | PPARα | PPARγ |

| Transactivation Assay | 99.3%[1] | 41.0%[1] | 58.5%[1] |

| Coactivator Recruitment Assay (PGC1α) | 124%[1] | 31.0%[1] | 46.4%[1] |

| Coactivator Recruitment Assay (SRC1) | 83.0%[1] | 18.0%[1] | No Recruitment[1] |

% Efficacy is the maximal response induced by Seladelpar relative to a reference full agonist for each receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments utilized to characterize the in vitro selectivity of Seladelpar.

PPAR Transactivation Assay

This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene.

Objective: To determine the potency (EC₅₀) and efficacy of Seladelpar in activating PPARα, PPARδ, and PPARγ.

Methodology:

-

Cell Culture and Transfection:

-

COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cells are seeded in 96-well plates and transiently transfected with expression plasmids for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα, PPARδ, or PPARγ, along with a luciferase reporter plasmid containing a GAL4 upstream activating sequence.[5] A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.

-

-

Compound Treatment:

-

After a 24-hour transfection period, the medium is replaced with a medium containing serial dilutions of this compound or a reference agonist (e.g., GW7647 for PPARα, GW501516 for PPARδ, and Rosiglitazone for PPARγ).[6]

-

-

Luciferase Activity Measurement:

-

Following a 24-hour incubation with the compounds, cells are lysed.

-

Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.[7]

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

-

-

Data Analysis:

-

The normalized luciferase activity is plotted against the compound concentration.

-

EC₅₀ values and maximal efficacy are calculated using a sigmoidal dose-response curve fit.

-

LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ligand-dependent recruitment of a coactivator peptide to a PPAR ligand-binding domain (LBD).[8][9]

Objective: To quantify the potency and efficacy of Seladelpar in promoting the interaction between PPAR LBDs and coactivator peptides (e.g., PGC1α and SRC1).

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing a terbium (Tb)-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide.[8]

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

TR-FRET Measurement:

-

Data Analysis:

-

Calculate the 520/495 nm emission ratio.

-

Plot the emission ratio against the compound concentration to generate dose-response curves and determine EC₅₀ and efficacy values.

-

Circular Dichroism-Based Thermal Stability Assay

This biophysical assay measures the change in the melting temperature (Tm) of a PPAR LBD upon ligand binding, which is an indicator of protein stability.

Objective: To assess the direct binding of Seladelpar to PPAR LBDs and the resulting increase in thermal stability.

Methodology:

-

Sample Preparation:

-

Purified PPARα, PPARδ, or PPARγ LBD is prepared in a suitable buffer.

-

This compound is added to the protein solution at a defined concentration. A control sample without the ligand is also prepared.

-

-

Circular Dichroism (CD) Measurement:

-

Data Analysis:

-

The change in CD signal is plotted against temperature to generate a thermal denaturation curve.

-

The melting temperature (Tm), the midpoint of the thermal transition, is determined for both the ligand-bound and unbound protein.

-

An increase in Tm in the presence of Seladelpar indicates direct binding and stabilization of the protein.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Seladelpar's signaling pathway in hepatocytes.

Caption: Workflow for the PPAR Transactivation Assay.

References

- 1. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Seladelpar: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gilead.com [gilead.com]

- 5. researchgate.net [researchgate.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Luciferase Assay System Protocol [promega.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]

Seladelpar Sodium Salt: A Deep Dive into its Anti-Inflammatory Effects on Liver Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Seladelpar (B1681609), a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ), is emerging as a promising therapeutic agent for chronic inflammatory liver diseases such as Primary Biliary Cholangitis (PBC) and nonalcoholic steatohepatitis (NASH). Its mechanism of action extends beyond metabolic regulation, demonstrating significant anti-inflammatory and anti-fibrotic properties within the liver. This technical guide provides a comprehensive overview of the current understanding of seladelpar's impact on inflammatory markers in liver cells, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Mechanism of Action: Targeting Inflammation in the Liver

Seladelpar exerts its anti-inflammatory effects through the activation of PPAR-δ, a nuclear receptor highly expressed in various liver cell types, including hepatocytes, Kupffer cells (resident liver macrophages), and hepatic stellate cells.[1][2] Activation of PPAR-δ by seladelpar influences multiple signaling pathways involved in inflammation and metabolism.

A key proposed anti-inflammatory mechanism is the modulation of macrophage polarization. It is suggested that seladelpar promotes a shift in Kupffer cells from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3][4] This shift is crucial in resolving liver inflammation and preventing the progression of liver damage. Additionally, preclinical and clinical data support seladelpar's ability to regulate genes involved in bile acid synthesis, which itself can contribute to liver inflammation when dysregulated.[5][6]

Quantitative Data on Inflammatory Marker Modulation

The following tables summarize the available quantitative data on the effect of seladelpar on various inflammatory markers in both preclinical and clinical settings.

Table 1: Effect of Seladelpar on Inflammatory Gene Expression in a Mouse Model of NASH

| Inflammatory Marker | Treatment Group | Fold Change vs. Vehicle | Reference |

| Cd68 (Macrophage marker) | Seladelpar | ↓ | [7] |

| Tgfb1 (Transforming growth factor beta 1) | Seladelpar | ↓ | [7] |

| Ccr2 (C-C chemokine receptor type 2) | Seladelpar | ↓ | [7] |

| Ccl2 (Chemokine (C-C motif) ligand 2 / MCP-1) | Seladelpar | ↓ | [7] |

| Lgals3 (Galectin-3) | Seladelpar | ↓ | [7] |

| Data derived from a study in a diet-induced mouse model of nonalcoholic steatohepatitis (NASH). Mice were treated for 12 weeks. The table indicates a substantial reduction in the mRNA expression of these pro-inflammatory and pro-fibrotic genes in the liver. |

Table 2: Effect of Seladelpar on Serum Interleukin-31 (IL-31) in Patients with Primary Biliary Cholangitis (PBC)

| Treatment Group | Dosage | Mean Change from Baseline | p-value vs. Placebo | Reference |

| Seladelpar | 5 mg | -30% | 0.0003 | [8] |

| Seladelpar | 10 mg | -52% | < 0.0001 | [8] |

| Placebo | - | +31% | - | [8] |

| Data from the ENHANCE study in patients with PBC. The reduction in the pro-inflammatory and pruritus-associated cytokine IL-31 was significant and dose-dependent after 3 months of treatment. |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways influenced by seladelpar and a typical experimental workflow for assessing its anti-inflammatory effects are provided below.

Figure 1: Simplified signaling pathway of seladelpar's anti-inflammatory action in liver cells.

Figure 2: General experimental workflow for in vitro assessment of seladelpar's anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of seladelpar's effects on inflammatory markers in liver cells.

Protocol 1: In Vitro Treatment of Primary Human Hepatocytes

This protocol is adapted from a study investigating the effect of seladelpar on gene expression in primary human hepatocytes.[9]

1. Cell Culture and Plating:

- Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.

- Plate hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium.

- Allow cells to attach and form a monolayer for 24-48 hours.

2. Seladelpar Treatment:

- Prepare a stock solution of seladelpar sodium salt in a suitable solvent (e.g., DMSO).

- Dilute the seladelpar stock solution in culture medium to the desired final concentration (e.g., 10 µM). A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.

- Remove the old medium from the cultured hepatocytes and replace it with the medium containing seladelpar or the vehicle control.

- Incubate the cells for the desired treatment period (e.g., 48 hours).

3. RNA Extraction and Gene Expression Analysis:

- Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

- Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

- Assess RNA quality and quantity using spectrophotometry.

- Perform reverse transcription to synthesize cDNA.

- Analyze the expression of target inflammatory genes (e.g., TNF-α, IL-6, IL-1β, CCL2) and a housekeeping gene (e.g., GAPDH) by quantitative real-time PCR (qRT-PCR) using specific primers and a SYBR Green-based detection method.

Protocol 2: Isolation and Culture of Primary Mouse Kupffer Cells for Inflammatory Response Studies

This protocol provides a general framework for isolating and studying the inflammatory response of Kupffer cells.

1. Liver Perfusion and Digestion:

- Anesthetize a mouse and perform a laparotomy to expose the portal vein and inferior vena cava.

- Perfuse the liver via the portal vein with a calcium-free buffer to wash out the blood, followed by a collagenase solution to digest the liver tissue.

2. Hepatocyte Removal and Kupffer Cell Enrichment:

- Gently dissociate the digested liver and filter the cell suspension.

- Perform a low-speed centrifugation to pellet the hepatocytes, leaving the non-parenchymal cells (including Kupffer cells) in the supernatant.

- Enrich for Kupffer cells from the non-parenchymal cell fraction using density gradient centrifugation (e.g., with OptiPrep™).

3. Kupffer Cell Culture and Treatment:

- Plate the enriched Kupffer cells in appropriate culture medium and allow them to adhere.

- Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time.

- Co-treat with seladelpar at various concentrations or a vehicle control.

4. Analysis of Inflammatory Markers:

- Collect the cell culture supernatant to measure secreted cytokines and chemokines using a multiplex immunoassay (e.g., Luminex) or ELISA.

- Lyse the cells to extract RNA for qRT-PCR analysis of inflammatory gene expression or protein for Western blot analysis of signaling pathways (e.g., NF-κB).

Protocol 3: Multiplex Cytokine Assay of Cell Culture Supernatants

This protocol outlines the general steps for a bead-based multiplex immunoassay to quantify multiple cytokines simultaneously.

1. Reagent and Sample Preparation:

- Reconstitute and prepare standards, quality controls, and detection antibodies according to the manufacturer's instructions for the specific cytokine panel.

- Thaw cell culture supernatant samples and centrifuge to remove any cellular debris. Dilute samples as needed with the appropriate assay diluent.

2. Assay Procedure:

- Add the antibody-coupled magnetic beads to the wells of a 96-well plate.

- Wash the beads using a magnetic plate washer.

- Add standards, controls, and samples to the wells and incubate to allow the cytokines to bind to the capture antibodies on the beads.

- Wash the beads to remove unbound material.

- Add the biotinylated detection antibody cocktail and incubate.

- Wash the beads and add streptavidin-phycoerythrin (SAPE) and incubate.

- Wash the beads and resuspend them in sheath fluid.

3. Data Acquisition and Analysis:

- Acquire the data using a Luminex-based instrument, which will measure the fluorescence intensity of each bead, corresponding to the amount of bound cytokine.

- Generate a standard curve for each analyte and use it to calculate the concentration of each cytokine in the samples.

Conclusion

This compound demonstrates a clear anti-inflammatory effect in liver cells, mediated primarily through the activation of PPAR-δ. This leads to a reduction in the expression and secretion of pro-inflammatory markers, as evidenced by both preclinical and clinical data. The provided experimental protocols offer a framework for researchers to further investigate the nuanced anti-inflammatory mechanisms of seladelpar and other PPAR-δ agonists in various liver cell types. A deeper understanding of these pathways will be crucial for the continued development and application of this promising therapeutic for chronic liver diseases.

References

- 1. Seladelpar: a comprehensive review of its clinical efficacy and safety in the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hcplive.com [hcplive.com]

- 3. bio-rad.com [bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]

- 6. Seladelpar - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The transcriptional PPARβ/δ network in human macrophages defines a unique agonist-induced activation state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Seladelpar Sodium Salt: Application Notes and Protocols for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of seladelpar (B1681609) sodium salt in preclinical in vivo mouse studies, with a focus on its application in models of liver disease. Detailed protocols, dosage information, and a summary of its mechanism of action are presented to guide researchers in designing and executing their experiments.

Introduction

Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways.[1] It has been investigated for its therapeutic potential in various liver diseases, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[2][3][4][5][6] In mouse models, seladelpar has demonstrated efficacy in improving markers of liver injury, reducing fibrosis, and modulating bile acid synthesis.[1][3][4][5][6]

Mechanism of Action

Seladelpar exerts its effects primarily through the activation of PPARδ. In the context of liver disease, a key mechanism involves the regulation of bile acid synthesis. Activation of PPARδ by seladelpar in hepatocytes leads to the induction of Fibroblast Growth Factor 21 (FGF21).[7][8][9] FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.[7][8][9] This cascade ultimately results in the transcriptional repression of Cyp7a1, the gene encoding the rate-limiting enzyme in bile acid synthesis from cholesterol.[7][8][9] This FGF21-dependent mechanism is independent of the farnesoid X receptor (FXR) pathway, another key regulator of bile acid homeostasis.[7][8]

Signaling Pathway of Seladelpar in Hepatocytes

Caption: Seladelpar activates PPARδ, initiating a signaling cascade that reduces bile acid synthesis.

Experimental Protocols

The following are generalized protocols for in vivo mouse studies with seladelpar, based on published literature. Researchers should adapt these protocols to their specific experimental needs and animal models.

General Experimental Workflowdot

References

- 1. The selective PPAR-delta agonist seladelpar reduces ethanol-induced liver disease by restoring gut barrier function and bile acid homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Seladelpar combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seladelpar combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The selective peroxisome proliferator-activated receptor-delta agonist seladelpar reverses nonalcoholic steatohepatitis pathology by abrogating lipotoxicity in diabetic obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Seladelpar Sodium Salt in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Seladelpar (B1681609) sodium salt in a variety of cell culture applications. The following protocols and data are intended to assist in the design and execution of experiments to investigate the biological effects of this potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.

Introduction

Seladelpar is a first-in-class, orally administered, small-molecule agonist of PPARδ.[1] It has demonstrated significant therapeutic potential in the treatment of primary biliary cholangitis (PBC).[1][2] As a selective PPARδ agonist, Seladelpar plays a crucial role in the regulation of genes involved in bile acid synthesis, inflammation, and lipid metabolism.[3][4] Its mechanism of action involves the activation of PPARδ, which leads to the downstream regulation of key signaling pathways.[5][6] Understanding the cellular and molecular effects of Seladelpar is paramount for its continued development and application. These protocols provide a foundation for researchers to explore its activity in relevant in vitro models.

Product Information

| Characteristic | Description |

| IUPAC Name | 2-(4-((5-methoxy-2-(4-(trifluoromethyl)phenyl)-1H-indol-1-yl)methyl)phenoxy)acetic acid sodium salt |

| Synonyms | MBX-8025 sodium salt, RWJ-800025 sodium salt[7] |

| Molecular Formula | C₂₄H₁₇F₃NNaO₄ |

| Molecular Weight | 479.38 g/mol |

| Target | Peroxisome Proliferator-Activated Receptor delta (PPARδ)[7] |

| EC₅₀ | 2 nM[7][8] |

| Selectivity | >750-fold for PPARδ over PPARα and >2500-fold over PPARγ[7][8] |

Solubility and Stock Solution Preparation

Proper dissolution and storage of Seladelpar sodium salt are critical for maintaining its stability and activity.

| Solvent | Solubility | Storage of Stock Solution |

| DMSO | ≥ 50 mg/mL (104.30 mM)[9] | -20°C for up to 1 month, or -80°C for up to 6 months[7][8] |

| Water | ≥ 100 mg/mL (208.60 mM)[9] | Use immediately or store at -20°C for a limited time. Aqueous solutions are less stable. |

Protocol for Reconstitution:

-

To prepare a 10 mM stock solution in DMSO, add 2.086 mL of DMSO to 10 mg of this compound.

-

If necessary, gently warm the solution and/or sonicate to ensure complete dissolution.[7]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

For cell culture experiments, dilute the DMSO stock solution with the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Experimental Protocols

The following are generalized protocols for treating cultured cells with Seladelpar. The specific conditions, including cell type, seeding density, and treatment duration, should be optimized for each experimental system.

Cell Types

Seladelpar has been shown to be active in various liver cell types, including:

-

Hepatocytes: Primary human and mouse hepatocytes are key models for studying the effects of Seladelpar on bile acid synthesis and metabolism.[10]

-

Hepatic Stellate Cells: These cells are central to liver fibrosis, and Seladelpar's anti-fibrotic effects can be investigated in this model.

-

Kupffer Cells: As the resident macrophages of the liver, Kupffer cells are important for studying the anti-inflammatory properties of Seladelpar.

-

Cholangiocytes: These cells line the bile ducts and are critical in the pathogenesis of PBC.

General Cell Culture Treatment Protocol

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-